

# The Discovery and Synthesis of EGFR/VEGFR2-IN-4: A Technical Guide

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Compound of Interest		
Compound Name:	Vegfr-IN-4	
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This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of EGFR/VEGFR2-IN-4, a dual irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Designed for researchers, scientists, and drug development professionals, this document details the scientific background, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with this compound.

## Introduction

The simultaneous inhibition of EGFR and VEGFR-2 signaling pathways is a promising strategy in cancer therapy. EGFR is a key driver of tumor cell proliferation, survival, and differentiation, while VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. EGFR/VEGFR2-IN-4, also referred to as compound 19 in seminal literature, was designed as a dual irreversible inhibitor to covalently bind to and inactivate both kinases, thereby offering a multi-pronged attack on tumor progression.[1]

EGFR/VEGFR2-IN-4 incorporates two distinct reactive centers. A 6-(4-(dimethylamino)crotonamide) Michael acceptor group targets a non-conserved cysteine residue (Cys773) in the ATP binding pocket of EGFR. Concurrently, a 4-(amino-[2][3]benzoquinone) moiety is designed to target a different, non-conserved cysteine residue (Cys1045) in VEGFR-2. This dual-targeting irreversible mechanism is intended to provide potent and sustained inhibition of both signaling cascades.



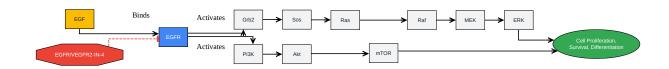
## **Quantitative Data**

The inhibitory activity of EGFR/VEGFR2-IN-4 and related compounds was evaluated against EGFR and VEGFR-2 kinases. The half-maximal inhibitory concentrations (IC50) are summarized below. The data demonstrates that the inhibitory potency is influenced by the ATP concentration, which is characteristic of ATP-competitive irreversible inhibitors.

Compound	Target	IC50 (nM) at 1 μM ATP	IC50 (nM) at 1 mM ATP
EGFR/VEGFR2-IN-4	EGFR	18.7	Not Reported
(Compound 19)	VEGFR-2	102.3	Not Reported

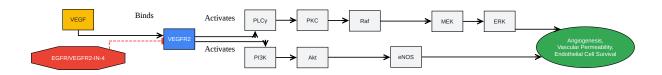
## **Signaling Pathways**

The following diagrams illustrate the canonical signaling pathways of EGFR and VEGFR-2, highlighting the points of inhibition by EGFR/VEGFR2-IN-4.



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Caption: EGFR Signaling Pathway and Inhibition.





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Caption: VEGFR2 Signaling Pathway and Inhibition.

## **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis of EGFR/VEGFR2-IN-4 and the kinase assays used for its evaluation.

## Synthesis of EGFR/VEGFR2-IN-4

The synthesis of EGFR/VEGFR2-IN-4 is a multi-step process. A generalized synthetic scheme is presented below, based on the synthesis of similar 4-anilinoquinazoline derivatives.



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Caption: General Synthesis Workflow.

Step 1: Synthesis of Intermediate 1 The starting substituted quinazoline is reacted with 4-chloro-2,5-dimethoxyaniline. The displacement of a leaving group on the quinazoline core is typically achieved by heating the reactants in a suitable solvent such as isopropanol at reflux.

Step 2: Synthesis of Intermediate 2 The nitro group on the quinazoline intermediate is reduced to an amine. A common method for this reduction is the use of iron powder in the presence of acetic acid in a solvent like methanol.

Step 3: Synthesis of EGFR/VEGFR2-IN-4 (Final Product) The amino group of Intermediate 2 is acylated with the acid chloride of (E)-4-(dimethylamino)crotonic acid. This reaction introduces the Michael acceptor moiety required for irreversible binding to EGFR.

## **In Vitro Kinase Assays**

The inhibitory activity of EGFR/VEGFR2-IN-4 against EGFR and VEGFR-2 is determined using in vitro kinase assays. A general protocol for a luminescence-based kinase assay is described



below.



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Caption: Kinase Inhibition Assay Workflow.

Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR/VEGFR2-IN-4 against EGFR and VEGFR-2 kinases.

#### Materials:

- Recombinant human EGFR or VEGFR-2 kinase
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
- Poly(Glu, Tyr) 4:1 as a generic substrate
- Adenosine triphosphate (ATP)
- EGFR/VEGFR2-IN-4 (dissolved in DMSO)
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- 96-well or 384-well plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Reagent Preparation:
  - Prepare serial dilutions of EGFR/VEGFR2-IN-4 in kinase buffer containing a constant percentage of DMSO (typically not exceeding 1% in the final reaction volume).
  - Prepare a solution of the kinase in kinase buffer.



 Prepare a solution of the substrate and ATP in kinase buffer. The final ATP concentration in the assay is typically set near its Km value for the respective kinase.

#### Assay Plate Setup:

- Add the diluted inhibitor solutions to the wells of the assay plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).
- Add the kinase solution to all wells except the 0% activity control.
- Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

#### Kinase Reaction:

- Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

#### Signal Detection:

Stop the kinase reaction and measure the amount of ADP produced (which is proportional
to kinase activity) using a luminescence-based detection reagent according to the
manufacturer's instructions. This typically involves a two-step process of stopping the
reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a
luciferase-luciferin reaction to generate a light signal.

#### • Data Analysis:

- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the controls.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Conclusion



EGFR/VEGFR2-IN-4 is a rationally designed dual irreversible inhibitor with potent activity against both EGFR and VEGFR-2. Its unique mechanism of action, targeting distinct cysteine residues in each kinase, represents a sophisticated approach to overcoming some of the challenges in cancer therapy, such as acquired resistance. The synthetic route and bioassay protocols detailed in this guide provide a framework for the further investigation and development of this and similar multi-targeted kinase inhibitors.

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